molecular formula C18H12IN3OS B2522238 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide CAS No. 670248-11-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide

Cat. No.: B2522238
CAS No.: 670248-11-0
M. Wt: 445.28
InChI Key: JXDRHVNGZCUQEI-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a complex organic compound that features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Mechanism of Action

Target of Action

The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.

Biochemical Pathways

The activation of SIRT1 by this compound can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .

Result of Action

The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for cancer treatment.

    Industry: It may be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodobenzamide moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising anticancer activity .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRHVNGZCUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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